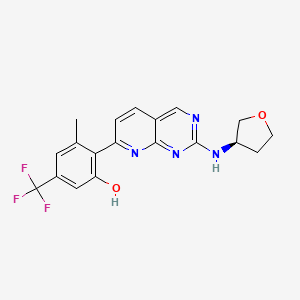

Nlrp3-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17F3N4O2 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3-methyl-2-[2-[[(3R)-oxolan-3-yl]amino]pyrido[2,3-d]pyrimidin-7-yl]-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C19H17F3N4O2/c1-10-6-12(19(20,21)22)7-15(27)16(10)14-3-2-11-8-23-18(26-17(11)25-14)24-13-4-5-28-9-13/h2-3,6-8,13,27H,4-5,9H2,1H3,(H,23,24,25,26)/t13-/m1/s1 |

InChI Key |

VSRXBFGTQPHIHZ-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=NC3=NC(=NC=C3C=C2)N[C@@H]4CCOC4)O)C(F)(F)F |

Canonical SMILES |

CC1=CC(=CC(=C1C2=NC3=NC(=NC=C3C=C2)NC4CCOC4)O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of NLRP3 Inflammasome Inhibitors

Disclaimer: No public scientific literature or data could be found for a specific compound designated "Nlrp3-IN-30." This guide, therefore, provides a detailed overview of the mechanism of action of well-characterized small molecule inhibitors of the NLRP3 inflammasome, serving as a technical resource for researchers, scientists, and drug development professionals in the field. The information presented herein is based on established NLRP3 inhibitors and general principles of NLRP3 inhibition.

Introduction to the NLRP3 Inflammasome

The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that assembles in the cytosol in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Upon activation, the NLRP3 inflammasome orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2] While essential for host defense, aberrant NLRP3 activation is implicated in a variety of inflammatory and autoimmune diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[1][5] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[1][3][6]

-

Priming (Signal 1): This initial step is typically triggered by microbial components (like lipopolysaccharide, LPS) or endogenous cytokines (like tumor necrosis factor, TNF) that activate transcription factors, most notably NF-κB.[1][6] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β, making the cell competent to respond to activation signals.[1][6]

-

Activation (Signal 2): A diverse range of stimuli can provide the second signal, leading to the assembly of the inflammasome complex. These activators don't bind directly to NLRP3 but rather trigger downstream cellular stress signals.[7] Key upstream events that lead to NLRP3 activation include:

-

Ion Flux: A decrease in intracellular potassium (K+) concentration is a common trigger for NLRP3 activation.[1][2][8]

-

Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA can activate NLRP3.[7]

-

Lysosomal Damage: Phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals, can lead to lysosomal rupture and the release of lysosomal contents into the cytosol, triggering NLRP3 activation.[1]

-

Once activated, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave gasdermin D to induce pyroptosis.[2]

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of Action of NLRP3 Inhibitors

Direct NLRP3 inhibitors are small molecules designed to prevent the activation and assembly of the inflammasome. While different inhibitors may have distinct binding sites and mechanisms, a common strategy is to lock the NLRP3 protein in an inactive conformation. A well-studied example is MCC950, a potent and selective NLRP3 inhibitor.[5]

MCC950 directly binds to the NACHT domain of NLRP3.[5] This interaction is thought to interfere with the ATPase activity of the NACHT domain, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent recruitment of ASC.[9] By preventing this crucial step, MCC950 effectively blocks the entire downstream signaling cascade, including caspase-1 activation, cytokine processing, and pyroptosis.

Caption: General mechanism of direct NLRP3 inhibition.

Quantitative Data on NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes IC50 values for some well-known NLRP3 inhibitors in different cellular models.

| Inhibitor | Cell Type | Activator(s) | Assay | IC50 | Reference |

| MCC950 | Mouse BMDMs | LPS + ATP | IL-1β Release | 7.5 nM | [5] |

| MCC950 | Human MDMs | LPS + R837 | IL-1β Release | 8.1 nM | [5] |

| Oridonin | Mouse BMDMs | LPS + Nigericin | IL-1β Release | 0.75 µM | [5] |

| CP-456,773 | Human PBMCs | LPS + ATP | IL-1β Release | ~10 nM | [10] |

| NT-0249 | Human PBMCs | LPS + ATP | IL-1β Release | 0.010 µM | [10] |

| NT-0249 | Mouse Kupffer Cells | LPS + ATP | IL-1β Release | 0.022 µM | [10] |

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols for Characterizing NLRP3 Inhibitors

Evaluating the efficacy and mechanism of a novel NLRP3 inhibitor involves a series of in vitro and in vivo experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method to assess the inhibitory activity of a compound on NLRP3 inflammasome activation in macrophages.

1. Cell Culture and Priming:

-

Culture primary bone marrow-derived macrophages (BMDMs) or a human monocytic cell line like THP-1.[11][12]

-

For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 3 hours.[12]

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[12][13]

2. Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.

3. NLRP3 Activation:

-

Induce NLRP3 activation with a Signal 2 agonist. Common activators include:

-

Incubate for an appropriate time (e.g., 1-16 hours depending on the agonist and cell type).[13]

4. Measurement of Readouts:

-

Cytokine Release: Collect the cell culture supernatant and measure the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

-

Caspase-1 Activation: Analyze cell lysates by Western blot for the cleaved (active) p20 subunit of caspase-1.

-

Pyroptosis/Cell Death: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

Caption: Workflow for in vitro characterization of NLRP3 inhibitors.

ASC Speck Formation Assay

This imaging-based assay visualizes the core event of inflammasome assembly.

1. Cell Transduction:

-

Use macrophages (e.g., from an ASC-cerulean knock-in mouse) or transduce cells with a fluorescently-tagged ASC construct (e.g., ASC-GFP).

2. Inflammasome Activation:

-

Prime and activate the cells as described in section 5.1, in the presence or absence of the test inhibitor.

3. Imaging:

-

Fix the cells and visualize them using fluorescence microscopy.

-

In activated cells, ASC will polymerize into a large, single perinuclear structure called the "ASC speck."

-

Quantify the percentage of cells containing an ASC speck in each treatment condition. An effective inhibitor will prevent or significantly reduce speck formation.

Conclusion

The NLRP3 inflammasome is a central mediator of inflammation and a validated target for a host of diseases. The development of potent and specific small molecule inhibitors that can directly bind to NLRP3 and prevent its activation represents a promising therapeutic strategy. A thorough understanding of the molecular mechanisms of NLRP3 activation and inhibition, coupled with robust experimental protocols for characterization, is essential for the successful development of novel NLRP3-targeted drugs. The methodologies and data presented in this guide provide a framework for researchers engaged in the discovery and validation of the next generation of NLRP3 inflammasome inhibitors.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]

- 14. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-30

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of NLRP3-IN-30 (also known as Compound A14), a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This document details the scientific background, discovery, synthesis, and biological evaluation of this compound, presenting quantitative data in structured tables and outlining experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system by responding to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, leading to their secretion and the induction of a potent inflammatory response. This process can also trigger a form of inflammatory cell death known as pyroptosis.

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex.

Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is associated with a host of chronic diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases. This has spurred significant interest in the development of small molecule inhibitors that can modulate its activity.

Discovery of this compound (Compound A14)

This compound (Compound A14) was identified through a discovery effort that utilized a deep generative model, specifically a local scaffold diversity-contributed generator (LSDC), to explore novel chemical scaffolds for NLRP3 inhibition.[1] This computational approach aimed to generate diverse lead compounds that satisfy multiple predefined constraints. Following the generation of potential inhibitor scaffolds, subsequent chemical synthesis and biological evaluation led to the identification of this compound as a highly potent inhibitor of the NLRP3 inflammasome.[1]

Quantitative Data for this compound

The biological activity and pharmacokinetic properties of this compound are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (NLRP3 Inhibition) | 44.43 nM | [1] |

| Oral Bioavailability (F) in mice | 83.09% | [1] |

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound is proprietary information contained within the primary research article and its supplementary materials. For the precise reaction conditions, reagents, and purification methods, it is imperative to consult the original publication: "Local Scaffold Diversity-Contributed Generator for Discovering Potential NLRP3 Inhibitors" in the Journal of Chemical Information and Modeling.

A generalized synthetic scheme, based on common organic chemistry principles for the synthesis of similar heterocyclic compounds, would likely involve a multi-step process. This could include the formation of the core heterocyclic ring system, followed by the introduction of the various substituents. Key reactions might include nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations to arrive at the final structure of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro NLRP3 Inflammasome Activation Assay (THP-1 Cells)

This assay is designed to assess the inhibitory activity of compounds on the NLRP3 inflammasome in a human monocytic cell line.

5.1.1. Cell Culture and Differentiation

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate the monocytes into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 nM for 24-72 hours.[2]

5.1.2. NLRP3 Inflammasome Priming and Activation

-

The differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to induce the expression of NLRP3 and pro-IL-1β.[2]

-

Following priming, the cells are treated with various concentrations of this compound or vehicle control for 30 minutes.

-

The NLRP3 inflammasome is then activated by adding 10 µM of nigericin to the cell culture and incubating for 1 hour.[2]

5.1.3. Measurement of IL-1β Release

-

After the incubation period, the cell culture supernatants are collected.

-

The concentration of secreted IL-1β in the supernatants is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.

-

The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

In Vivo Murine Model of Peritonitis

This in vivo model is utilized to evaluate the efficacy of NLRP3 inhibitors in a mouse model of inflammation.

5.2.1. Animal Model and Dosing

-

Male C57BL/6 mice are used for this study.

-

This compound is formulated for oral administration.

-

Mice are orally dosed with the compound or vehicle control at a specified time before the induction of peritonitis.

5.2.2. Induction of Peritonitis

-

Peritonitis is induced by an intraperitoneal (i.p.) injection of a priming agent, such as LPS.

-

After a set period, a second i.p. injection of an NLRP3 activator, such as monosodium urate (MSU) crystals, is administered.[3]

5.2.3. Assessment of Inflammation

-

At a defined time point after the induction of peritonitis, peritoneal lavage is performed to collect inflammatory cells and fluid.

-

The levels of IL-1β in the peritoneal lavage fluid are measured by ELISA.

-

The recruitment of inflammatory cells, such as neutrophils, to the peritoneal cavity is quantified by flow cytometry.[3]

Mandatory Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for In Vitro Evaluation of this compound Efficacy.

References

An In-depth Technical Guide to Compound A14: A Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound A14 is a novel, potent, and orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Discovered through the use of a deep generative model for de novo drug design, Compound A14 has demonstrated significant promise as a therapeutic candidate for NLRP3-mediated inflammatory diseases. This technical guide provides a comprehensive overview of Compound A14, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a variety of inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of contemporary drug discovery.

Compound A14 emerged from a cutting-edge drug discovery approach utilizing a local scaffold diversity-contributed generator (LSDC), a type of deep generative model. This innovative method facilitated the identification of novel chemical scaffolds with potent inhibitory activity against the NLRP3 inflammasome.

Mechanism of Action

Compound A14 exerts its therapeutic effect by directly inhibiting the activation of the NLRP3 inflammasome. While the precise molecular interactions are still under investigation, it is understood to interfere with the assembly and/or activation of the inflammasome complex, thereby preventing the downstream cascade of inflammatory events. This includes the inhibition of caspase-1 activation and the subsequent processing and release of IL-1β and IL-18.

Signaling Pathway

The canonical NLRP3 inflammasome activation is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex. Compound A14 is believed to act during this second activation step.

Nlrp3-IN-30 for Inflammasome Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative NLRP3 inflammasome inhibitor, MCC950, as a stand-in for the less characterized "Nlrp3-IN-30," to facilitate inflammasome research. The document details the mechanism of action, quantitative data, and experimental protocols for utilizing this class of inhibitors.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by signals from other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[3]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

MCC950: A Potent and Selective NLRP3 Inhibitor

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][5] It has been extensively used as a research tool to probe the function of the NLRP3 inflammasome in various disease models.

Mechanism of Action

MCC950 directly targets the NACHT domain of NLRP3, specifically the Walker B motif, which is involved in ATP hydrolysis.[6] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC.[7][8] This blockade of inflammasome assembly effectively inhibits the activation of caspase-1 and the downstream production of IL-1β and IL-18.[9] Importantly, MCC950 does not affect the priming step of NLRP3 activation or the activation of other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][6]

Quantitative Data

The inhibitory potency of MCC950 has been characterized in various cellular systems. The following table summarizes the key quantitative data for MCC950.

| Parameter | Cell Type | Value | Reference(s) |

| IC50 for IL-1β secretion | Bone Marrow-Derived Macrophages (BMDM) | ~7.5 nM | [1][5] |

| IC50 for IL-1β secretion | Human Monocyte-Derived Macrophages (HMDM) | ~8.1 nM | [1][5] |

| IC50 for pyroptosis | Not specified | 7.5 nM | [7][8] |

| IC50 for IL-1β production | Human Monocyte-Derived Macrophages (hMDM) | 232 nM - 1971 nM (for hydroxylated isomers) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of NLRP3 inhibitors like MCC950.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of its inhibition by a test compound.

Materials:

-

Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 human monocytic cells

-

Complete DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Test inhibitor (e.g., MCC950) dissolved in DMSO

-

96-well cell culture plates

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete medium and allow them to adhere overnight.[10]

-

Priming (Signal 1): Carefully replace the medium with serum-free and phenol red-free DMEM or RPMI-1640 containing 1 µg/mL of LPS. Incubate for 3-4 hours.[3][10]

-

Inhibitor Treatment: After the priming step, add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO). Incubate for 30-60 minutes.

-

Activation (Signal 2): Induce NLRP3 activation by adding ATP (2-5 mM) or nigericin (5-10 µM) to the wells. Incubate for 1-2 hours.[3][11]

-

Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants for analysis.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[4]

-

Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis using an LDH cytotoxicity assay kit.[10][12]

-

Data Analysis: Calculate the percentage of inhibition of IL-1β secretion and LDH release for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of NLRP3 Inhibition in a Peritonitis Model

This protocol describes a mouse model of LPS-induced peritonitis to evaluate the in vivo efficacy of an NLRP3 inhibitor.

Materials:

-

C57BL/6 mice

-

NLRP3 inhibitor (e.g., MCC950)

-

Lipopolysaccharide (LPS)

-

Sterile PBS

-

Peritoneal lavage buffer (PBS with 2 mM EDTA)

-

ELISA kits for IL-1β, TNF-α, and IL-6

Procedure:

-

Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

-

Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., MCC950 at a suitable dose, such as 10-50 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral gavage route one hour prior to LPS challenge.[1]

-

LPS Challenge: Inject mice i.p. with a sublethal dose of LPS (e.g., 5-10 mg/kg).[1]

-

Sample Collection: Two to four hours post-LPS injection, euthanize the mice and collect blood via cardiac puncture for serum preparation. Perform a peritoneal lavage by injecting 5 mL of cold peritoneal lavage buffer into the peritoneal cavity and aspirating the fluid.

-

Cytokine Analysis: Measure the concentrations of IL-1β, TNF-α, and IL-6 in the serum and peritoneal lavage fluid using ELISA kits.[1]

-

Data Analysis: Compare the cytokine levels in the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for NLRP3 Inhibitor Screening

Caption: In vitro screening workflow for NLRP3 inhibitors.

Logical Relationship of the Two-Step NLRP3 Activation

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivogen.com [invivogen.com]

- 7. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 11. Assay of Inflammasome Activation [bio-protocol.org]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

Investigating the NLRP3 Pathway with Nlrp3-IN-30: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigation of the NLRP3 inflammasome pathway using the novel inhibitor, Nlrp3-IN-30. This document details the mechanism of NLRP3 activation, the proposed mechanism of action for this compound, detailed experimental protocols for its characterization, and a structured presentation of quantitative data.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multiprotein complex that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Upon activation, the NLRP3 inflammasome orchestrates a signaling cascade that leads to the activation of caspase-1.[5] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[4][6] Furthermore, caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][7]

Given that aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases—including cryopyrin-associated periodic syndromes (CAPS), gout, Alzheimer's disease, and atherosclerosis—it has emerged as a significant therapeutic target.[1][2][5] this compound is a novel, potent, and selective small molecule inhibitor designed to modulate the NLRP3 pathway, offering a promising avenue for therapeutic intervention.

The Canonical NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as priming and activation.[6][8]

-

Signal 1 (Priming): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[3][9] This engagement activates the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[1][3][9]

-

Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[4][8] These stimuli can include extracellular ATP, pore-forming toxins like nigericin, crystalline substances such as monosodium urate (MSU) crystals, or mitochondrial dysfunction.[2][4] A common downstream event triggered by these stimuli is potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[1][4] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[10]

Proposed Mechanism of Action for this compound

This compound is hypothesized to act as a negative regulator of the NLRP3 inflammasome. Its mechanism is distinct from direct enzymatic inhibition of caspase-1 or direct binding to NLRP3. Instead, this compound is proposed to modulate upstream signaling events that are critical for inflammasome activation, specifically by attenuating the production of reactive oxygen species (ROS).

ROS production, often stemming from mitochondrial dysfunction, is a known activator of the NLRP3 inflammasome.[2][4] this compound is believed to enhance the cell's endogenous antioxidant responses, thereby reducing the ROS levels available to trigger NLRP3 activation. This mechanism is analogous to the function of the tripartite-motif protein 30 (TRIM30), which has been shown to negatively regulate NLRP3 inflammasome activation by attenuating ROS production.[11] By limiting this key activation signal, this compound effectively raises the threshold for inflammasome assembly and subsequent pro-inflammatory cytokine release.

Experimental Workflow for Characterizing this compound

The preclinical evaluation of an NLRP3 inhibitor like this compound follows a structured workflow. This process begins with fundamental in vitro cell-based assays to confirm potency and mechanism, followed by more complex in vivo models to assess efficacy and tolerability.

Data Presentation: this compound In Vitro Activity

The following tables summarize the quantitative data obtained from in vitro characterization of this compound.

Table 1: Potency of this compound in THP-1 Macrophages

| Assay Readout | Stimulus | IC50 (nM) |

| IL-1β Release (ELISA) | LPS (1 µg/mL) + Nigericin (10 µM) | 15.2 |

| Caspase-1 Activity | LPS (1 µg/mL) + Nigericin (10 µM) | 18.5 |

| IL-1β Release (ELISA) | LPS (1 µg/mL) + ATP (5 mM) | 21.7 |

Table 2: this compound Inhibition of Downstream Events in BMDMs

| Analyte (Method) | Concentration of this compound | % Inhibition (vs. Vehicle) |

| Secreted IL-1β (ELISA) | 100 nM | 92% |

| Cleaved Caspase-1 p20 (Western Blot) | 100 nM | 88% |

| Pyroptosis (LDH Release) | 100 nM | 75% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized for use with immortalized cell lines like THP-1 cells or primary cells such as bone marrow-derived macrophages (BMDMs).[3][7]

Cell Culture and NLRP3 Inflammasome Activation

This protocol describes the standard method for priming and activating the NLRP3 inflammasome in macrophages.[7][12]

-

Cell Seeding: Plate human THP-1 monocytes or murine BMDMs in a 96-well plate at a density of 0.5 x 10^6 cells/well. For THP-1 cells, differentiate into a macrophage-like state by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.

-

Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells (except the unstimulated control). Incubate for 3-4 hours at 37°C.

-

Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the appropriate wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for subsequent analysis by ELISA or LDH assay. Lyse the remaining cells in the appropriate buffer for Western blotting or caspase-1 activity measurement.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.[13][14][15]

-

Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human or mouse IL-1β. Wash the plate 3 times with Wash Buffer.

-

Standard and Sample Addition: Prepare a standard curve using recombinant IL-1β. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate 3 times. Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.[16]

-

Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

-

Reaction Stop: Add 50 µL of Stop Solution to each well.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, which recognizes the sequence YVAD. It can be performed using either a colorimetric or fluorometric substrate.[17]

-

Lysate Preparation: After collecting the supernatant, wash the cells with cold PBS and lyse them in 50 µL of chilled lysis buffer. Incubate on ice for 10 minutes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with lysis buffer.

-

Substrate Addition: Add 50 µL of 2x Reaction Buffer containing the caspase-1 substrate (e.g., YVAD-pNA for colorimetric or YVAD-AFC for fluorometric).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the plate using a microplate reader at 405 nm for the colorimetric assay or at an excitation/emission of 400/505 nm for the fluorometric assay. To confirm specificity, parallel reactions can be run in the presence of a specific caspase-1 inhibitor like Ac-YVAD-CHO.[18][19]

Western Blotting for Inflammasome Components

Western blotting is used to visualize the cleavage of caspase-1 and IL-1β, and to confirm the expression levels of NLRP3.[20][21][22]

-

Sample Preparation: Prepare cell lysates and measure protein concentration as described above. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

SDS-PAGE: Separate the proteins on an 8-12% SDS-polyacrylamide gel. Due to the large size of NLRP3 (~118 kDa), an 8% gel is recommended for its detection.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NLRP3, caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit), and IL-1β (to detect pro-IL-1β and the mature p17 fragment) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 7. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 11. Tripartite-motif protein 30 negatively regulates NLRP3 inflammasome activation by modulating reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Human IL-1 beta ELISA Sigma [sigmaaldrich.com]

- 15. abcam.com [abcam.com]

- 16. raybiotech.com [raybiotech.com]

- 17. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 18. promega.com [promega.com]

- 19. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 20. docs.abcam.com [docs.abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446): Novus Biologicals [novusbio.com]

The Role of Nlrp3-IN-30 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system forms the first line of defense against pathogens and endogenous danger signals. A key player in this intricate network is the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers a potent inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the NLRP3 inflammasome, with a specific focus on the role and mechanism of Nlrp3-IN-30, a potent and specific inhibitor of this pathway.

The NLRP3 Inflammasome: A Central Hub of Innate Immunity

The NLRP3 inflammasome is a cytosolic sensor that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.

Once assembled, the inflammasome serves as a platform for the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Potent Inhibitor of the NLRP3 Inflammasome

This compound (also known as Compound A14) is a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the direct targeting of the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.

Quantitative Data on NLRP3 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used NLRP3 inhibitors for comparative analysis.

| Inhibitor | IC50 Value | Cell Type | Notes |

| This compound | 44.43 nM[1][2][3][4] | Not specified | High oral bioavailability in mice (F=83.09%)[1][3][4] |

| MCC950 | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Potent and selective, but with reported renal and hepatic toxicity[5] |

| Oridonin | Not specified | Not specified | Binds to the NLRP3 NACHT domain[5] |

| Tranilast | Not specified | Not specified | Binds to the NLRP3 NACHT domain and abolishes NLRP3-NLRP3 interaction[6] |

| CY-09 | Not specified | Not specified | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain[7] |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: A typical experimental workflow to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Experimental Protocols

The following are generalized protocols for studying NLRP3 inflammasome activation and inhibition. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Culture and Differentiation of THP-1 Macrophages

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Resting: After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and allow the cells to rest for 24 hours before inflammasome activation.

NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages

-

Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

-

Inhibition: Pre-incubate the primed cells with various concentrations of this compound (or a vehicle control, such as DMSO) for 1 hour.

-

Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM nigericin for 1-2 hours.

-

Sample Collection: Carefully collect the cell culture supernatant for cytokine analysis and pyroptosis assays. Lyse the remaining cells for Western blot analysis.

Measurement of IL-1β Secretion by ELISA

-

Standard Curve: Prepare a standard curve using recombinant human IL-1β according to the manufacturer's instructions.

-

Sample Preparation: Dilute the collected cell culture supernatants as needed.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β in the samples based on the standard curve.

Detection of Caspase-1 Cleavage by Western Blot

-

Protein Extraction: Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the cleaved form of caspase-1 (p20 subunit). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Assessment of Pyroptosis by LDH Assay

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to a positive control (fully lysed cells).

Conclusion

The NLRP3 inflammasome is a critical component of the innate immune response, and its dysregulation is a key factor in the pathogenesis of numerous inflammatory diseases. This compound has emerged as a potent and specific inhibitor of this pathway, offering a promising therapeutic strategy. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the role of the NLRP3 inflammasome and to evaluate the efficacy of inhibitors like this compound in various disease models. Further research into the precise molecular interactions and in vivo effects of this compound will be crucial for its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TargetMol [targetmol.com]

- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome [mdpi.com]

- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NLRP3 Inflammasome Inhibition in Pyroptosis Signaling

Foreword: Information regarding a specific molecule designated "Nlrp3-IN-30" is not presently available in public scientific literature. This guide will, therefore, focus on the extensively studied and highly selective NLRP3 inhibitor, MCC950 , as a representative molecule to detail the core principles of NLRP3 inhibition and its impact on the pyroptosis signaling pathway. The data, protocols, and mechanisms described herein for MCC950 serve as a robust framework for understanding how targeted small molecules can modulate this critical inflammatory cascade.

Introduction to the NLRP3 Inflammasome and Pyroptosis

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect pathogenic microbes and sterile danger signals.[1][2] Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is the most extensively characterized.[3][4] Its activation is a critical event that initiates an inflammatory response characterized by the maturation of pro-inflammatory cytokines and a lytic form of programmed cell death termed pyroptosis.[1][4][5]

NLRP3 inflammasome activation is a two-step process:

-

Priming (Signal 1): Typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), this step primes the system by upregulating the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway.[6]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, triggers the assembly of the inflammasome complex.[7] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent proximity-induced auto-activation of pro-caspase-1.[2][8]

Activated caspase-1 is the central effector of the pathway. It proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4] Concurrently, caspase-1 cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that disrupt cellular osmotic potential, facilitate the release of mature cytokines, and ultimately lead to pyroptotic cell death.[1][6][9]

Due to its central role in inflammation, aberrant NLRP3 activation is implicated in a wide range of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[2][10]

The Canonical NLRP3 Pyroptosis Signaling Pathway

The activation of the NLRP3 inflammasome and subsequent induction of pyroptosis follows a well-defined signaling cascade.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Mechanism of Action: MCC950

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[11] Its mechanism of action is targeted and direct, preventing the activation step of the inflammasome assembly.

-

Direct Binding: MCC950 directly binds to the NACHT domain of both active and inactive NLRP3.[11]

-

Inhibition of ATPase Activity: This binding event hinders the intrinsic ATPase activity of the NACHT domain, which is essential for the conformational changes required for NLRP3 self-association and oligomerization.[3][11]

-

Blocking Assembly: By locking NLRP3 in an inactive state, MCC950 effectively prevents the recruitment of the adaptor protein ASC. This blockade is the critical step that halts the formation of a functional inflammasome complex, thereby inhibiting all downstream events, including caspase-1 activation, cytokine processing, and GSDMD-mediated pyroptosis.

Caption: Mechanism of action for the NLRP3 inhibitor MCC950.

Quantitative Data for MCC950

The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.

| Cell Type | Species | Activator(s) | Assay Readout | IC₅₀ (nM) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | IL-1β Release | 7.5 | [11] |

| Monocyte-Derived Macrophages (HMDMs) | Human | LPS + ATP | IL-1β Release | 8.1 | [11] |

Key Experimental Protocols

Evaluating the efficacy of NLRP3 inhibitors requires robust in vitro models that recapitulate the key steps of inflammasome activation. Below are standard protocols for use with primary macrophages or THP-1 cell lines.

General Experimental Workflow

Caption: General workflow for in vitro NLRP3 inflammasome inhibition assays.

Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of NLRP3 activation in macrophages and its inhibition by a test compound.

1. Cell Preparation and Seeding:

-

Culture bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in complete medium.[12]

-

Seed cells in appropriate plates (e.g., 24-well or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

2. Priming (Signal 1):

-

Aspirate the culture medium and replace it with fresh, serum-free medium (e.g., Opti-MEM).

-

Add Lipopolysaccharide (LPS) to a final concentration of 50-200 ng/mL.[13]

-

Incubate for 3-4 hours at 37°C, 5% CO₂. This step upregulates pro-IL-1β and NLRP3 expression.[9]

3. Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor (e.g., MCC950) in serum-free medium.

-

Add the inhibitor to the primed cells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 30-60 minutes at 37°C.

4. Activation (Signal 2):

-

Add an NLRP3 activator directly to the wells. Common activators include:

-

Incubate for an additional 45-90 minutes at 37°C.

5. Sample Collection and Analysis:

-

Carefully collect the cell culture supernatants for analysis of secreted proteins.

-

Lyse the remaining cells in the plate with an appropriate lysis buffer for intracellular protein analysis.

-

IL-1β Measurement (ELISA): Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Pyroptosis Measurement (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells as an indicator of pyroptosis.[8][10] Use a commercial LDH cytotoxicity assay kit.

-

Western Blot Analysis: Analyze cell lysates via SDS-PAGE and Western blot to detect the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).[14]

Conclusion

The targeted inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a multitude of inflammatory diseases. Small molecules like MCC950 provide a powerful tool for dissecting the pyroptosis signaling pathway and serve as a blueprint for the development of next-generation anti-inflammatory drugs. A thorough understanding of the signaling cascade, combined with robust quantitative assays and detailed experimental protocols, is essential for the successful identification and characterization of novel inhibitors in this critical area of drug discovery.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Impaired NLRP3 inflammasome signaling diverts pyroptotic to apoptotic caspase activation in macrophages [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Unveiling Nlrp3-IN-30: A Technical Guide to a Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-30, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This compound, also identified as Compound A14, has emerged from recent research as a significant tool for studying the role of the NLRP3 inflammasome in various pathological conditions. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in basic research.

Core Concepts: The NLRP3 Inflammasome and Its Inhibition

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a critical target for therapeutic intervention.[5][6]

This compound is a small molecule inhibitor designed to specifically target and suppress the activity of the NLRP3 inflammasome. Its high potency and favorable pharmacokinetic profile make it a valuable asset for both in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 44.43 nM | NLRP3 Inhibition Assay | [7] |

| Oral Bioavailability (F) | 83.09% | In vivo mouse model | [7] |

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental application of this compound, the following diagrams have been generated using the DOT language.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Experimental Workflow for Evaluating this compound Efficacy.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying NLRP3 inflammasome activation and inhibition.[1][8][9] These can be adapted for the specific use of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β secretion.

Cell Models:

-

Primary Mouse Bone Marrow-Derived Macrophages (BMDMs): Isolated from the femurs and tibias of mice and differentiated into macrophages.[8]

-

Human THP-1 monocytes: Differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

Materials:

-

This compound (stock solution prepared in DMSO)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Nigericin

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in a humidified incubator at 37°C and 5% CO2. This step upregulates the expression of NLRP3 and pro-IL-1β.[2]

-

Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 30-60 minutes.

-

Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators include:

-

ATP (e.g., 5 mM) for 30-60 minutes.

-

Nigericin (e.g., 10 µM) for 60-90 minutes.[10]

-

-

Supernatant Collection: After the activation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value.

In Vivo Evaluation of this compound in a Mouse Model of Peritonitis

Objective: To assess the in vivo efficacy of this compound in an acute model of NLRP3-driven inflammation.

Animal Model: C57BL/6 mice are commonly used for this model.[8]

Materials:

-

This compound (formulated for oral or intraperitoneal administration)

-

Monosodium urate (MSU) crystals

-

Sterile PBS

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Inhibitor Administration: Administer this compound to the treatment group of mice via the desired route (e.g., oral gavage). The control group should receive the vehicle. The high oral bioavailability of this compound (83.09% in mice) suggests oral administration is a viable route.[7]

-

Induction of Peritonitis: After a predetermined time following inhibitor administration (e.g., 1-2 hours), induce peritonitis by intraperitoneal (i.p.) injection of a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL PBS).[8]

-

Peritoneal Lavage: At a specified time point after MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then collecting the fluid.

-

Cell and Cytokine Analysis:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Count the number of recruited inflammatory cells (e.g., neutrophils) using a hemocytometer or flow cytometry.

-

Measure the levels of IL-1β and other relevant cytokines in the cell-free supernatant by ELISA.

-

-

Data Analysis: Compare the inflammatory cell counts and cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound represents a promising research tool for the investigation of NLRP3 inflammasome-mediated inflammatory processes. Its high potency and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this inhibitor in their investigations into the complex role of the NLRP3 inflammasome in health and disease. As research in this field continues to evolve, potent and specific inhibitors like this compound will be instrumental in dissecting the intricate signaling pathways and developing novel therapeutic strategies for a multitude of inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition in Bone Marrow-Derived Macrophages (BMDMs)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NLRP3 inflammasome inhibitors in bone marrow-derived macrophages (BMDMs). While specific data for "Nlrp3-IN-30" is not publicly available, this document outlines the principles and protocols using a well-characterized NLRP3 inhibitor, MCC950, as a representative example. These methodologies can be adapted for the study of novel NLRP3 inhibitors.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation in macrophages in response to a variety of danger signals leads to the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory diseases. Therefore, small molecule inhibitors of the NLRP3 inflammasome are of significant interest for therapeutic development.

Bone marrow-derived macrophages (BMDMs) are a primary cell type used for in vitro studies of the NLRP3 inflammasome due to their robust expression and activation of the necessary components. This document provides detailed protocols for the isolation and culture of BMDMs, induction of NLRP3 inflammasome activation, and the application of NLRP3 inhibitors to assess their efficacy.

Data Presentation: Efficacy of a Representative NLRP3 Inhibitor (MCC950)

The following table summarizes the quantitative data for the well-characterized NLRP3 inhibitor, MCC950, in BMDMs. This data can serve as a benchmark for evaluating novel inhibitors.

| Inhibitor | Target | Cell Type | Assay | IC50 | Reference |

| MCC950 | NLRP3 | BMDM | IL-1β production (LPS + ATP stimulation) | ~8 nM | |

| MCC950 | NLRP3 | BMDM | IL-1β production (LPS + Nigericin stimulation) | ~8 nM | |

| MCC950 | NLRP3 | BMDM | IL-1β production (LPS + SiO2 stimulation) | ~8 nM | |

| Glyburide | NLRP3 | BMDM | IL-1β secretion (LPS + ATP stimulation) | 10-20 µM |

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

-

C57BL/6J mice (6-8 weeks old)

-

70% Ethanol

-

Complete DMEM: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Red blood cell lysis buffer

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Sterile dissection tools, syringes, and needles

-

Cell culture dishes (10 cm)

Procedure:

-

Euthanize mice according to institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia, removing excess muscle tissue.

-

Flush the bone marrow from both ends of the bones with complete DMEM using a 25-gauge needle and a 10 mL syringe.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the pellet in 2 mL of red blood cell lysis buffer for 3 minutes at room temperature.

-

Add 10 mL of complete DMEM to stop the lysis and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in complete DMEM containing 50 ng/mL of M-CSF.

-

Plate the cells in 10 cm non-treated cell culture dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 5-7 days, adding fresh M-CSF-containing media on day 3. Differentiated macrophages will adhere to the plate.

NLRP3 Inflammasome Activation and Inhibition in BMDMs

This protocol outlines the two-step activation of the NLRP3 inflammasome and treatment with an inhibitor.

Materials:

-

Differentiated BMDMs in culture

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO

-

Opti-MEM or serum-free media

-

96-well or 24-well tissue culture plates

Experimental Workflow Diagram:

Caption: General workflow for studying NLRP3 inhibitors in BMDMs.

Procedure:

-

Seed differentiated BMDMs into appropriate culture plates (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh complete DMEM and prime the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 3-4 hours.

-

Inhibitor Treatment: After priming, replace the medium with serum-free media (e.g., Opti-MEM). Add the NLRP3 inhibitor at the desired concentrations and incubate for 30-60 minutes. Include a vehicle control (DMSO).

-

Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1 hour).

-

Sample Collection: Carefully collect the cell culture supernatants. If performing Western blot analysis of cell lysates, wash the cells with cold PBS and lyse them in an appropriate lysis buffer.

Assays for Measuring NLRP3 Inflammasome Activation

a) IL-1β ELISA:

-

Use the collected supernatants to quantify the amount of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions. A significant reduction in IL-1β levels in inhibitor-treated wells compared to the vehicle control indicates successful inhibition.

b) Caspase-1 Western Blot:

-

Concentrate the proteins in the collected supernatants.

-

Run the supernatant proteins and cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the cleaved p20 subunit of caspase-1 (in the supernatant) and pro-caspase-1 (in the lysate). A decrease in the cleaved caspase-1 p20 band in the supernatant of inhibitor-treated samples indicates inhibition.

c) Pyroptosis (LDH) Assay:

-

Use the collected supernatants to measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercially available LDH cytotoxicity assay kit. A reduction in LDH release indicates inhibition of pyroptosis.

Concluding Remarks

The protocols and data presented provide a robust framework for the investigation of NLRP3 inflammasome inhibitors in BMDMs. By following these methodologies, researchers can effectively characterize the potency and mechanism of action of novel compounds targeting the NLRP3 pathway. It is recommended to perform dose-response curves to determine the IC50 of the inhibitor and to include appropriate positive and negative controls in all experiments.

Application Notes and Protocols for In Vivo Studies with NLRP3-IN-30

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of NLRP3-IN-30, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. The protocols outlined below are based on established methodologies for studying NLRP3 inhibitors in various preclinical models of inflammatory diseases.

Introduction to this compound

This compound is a small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound offers a promising tool for investigating the therapeutic potential of NLRP3 inhibition in vivo.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5][6]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate crystals), and pore-forming toxins, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][4][5][7]

Once assembled, the inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[3]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway.

Caption: The NLRP3 inflammasome signaling pathway, a two-step process of priming and activation leading to inflammation.

Quantitative Data for this compound

The following table summarizes the known quantitative properties of this compound.

| Parameter | Value | Reference |

| IC50 | 44.43 nM | TargetMol |

| Oral Bioavailability (F) in mice | 83.09% | TargetMol |

In Vivo Experimental Design with this compound

While specific in vivo efficacy studies for this compound are not yet widely published, a general experimental design can be formulated based on protocols for other well-characterized NLRP3 inhibitors. The following workflow provides a template for assessing the in vivo efficacy of this compound.

Caption: A generalized workflow for in vivo testing of the NLRP3 inhibitor, this compound.

Detailed Experimental Protocols

The following are detailed protocols for key in vivo experiments. Note: These are generalized protocols and should be optimized for your specific experimental needs and animal models.

Protocol 1: Formulation and Administration of this compound